(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid
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Overview
Description
(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid is an important organic boronic acid derivative. It is widely used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxy group, and a pyrimidine ring, making it a versatile reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid typically involves the reaction of the corresponding bromopyrimidine with a boronic acid derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where the bromopyrimidine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert it into different functionalized pyrimidines.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Strong nucleophiles like alkoxides and amines are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines and boronic acid derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a key reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: The compound is involved in the development of new drugs, particularly in the field of oncology and infectious diseases.
Industry: It is utilized in the production of advanced materials, such as polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic acid group interacts with the metal center, enhancing the reactivity of the compound and enabling the formation of new carbon-carbon bonds. This mechanism is crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid pinacol ester
- This compound MIDA ester
Uniqueness
Compared to its similar compounds, this compound offers unique advantages in terms of reactivity and stability. Its structure allows for efficient participation in cross-coupling reactions, making it a preferred choice for the synthesis of complex organic molecules. Additionally, its boronic acid group provides versatility in forming various derivatives, enhancing its applicability in different fields .
Properties
IUPAC Name |
(4-cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O3/c1-14-8-6(9(12)13)7(5-2-3-5)10-4-11-8/h4-5,12-13H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXHEUWWJYYRNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CN=C1OC)C2CC2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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